Iron trilaurate

Description

Contextualization of Iron Trilaurate within Metal Carboxylate Chemistry

This compound is chemically classified as a metal carboxylate, a compound consisting of a metal cation and the anion of a carboxylic acid. libretexts.org Specifically, it is an iron(III) salt of dodecanoic acid (lauric acid). nih.govchembk.com This places it within the broader category of "metal soaps," which are metal salts of fatty acids. researchgate.netijraset.com

Metal carboxylates are formed through the reaction of a carboxylic acid with a metal, its oxide, or a salt. libretexts.orgwikipedia.org The properties and applications of these compounds are largely dictated by the nature of both the metal ion and the carboxylic acid chain. researchgate.netijraset.com For instance, the long, 12-carbon chain of the laurate groups in this compound imparts lipophilic (fat-soluble) characteristics to the molecule. ontosight.ai

The structure of metal carboxylates can vary significantly, with the carboxylate group binding to the metal ion in several ways, including monodentate, bidentate chelating, and bidentate bridging structures. researchgate.net These structural variations influence the compound's physical and chemical properties. In the case of iron carboxylates, they are noted for their intense coloration, typically appearing in red-to-brown hues. researchgate.netijraset.com The study of these compounds, including iron derivatives, is crucial for understanding reaction mechanisms, developing new materials, and creating catalysts for various chemical transformations. wikipedia.orgresearchgate.net

Evolution of Research Perspectives on Metal Soaps and their Iron Derivatives

The study of metal soaps, including iron derivatives, has evolved considerably over time. Initially known for their use as cleaning agents, their applications have expanded into numerous industrial sectors. ijraset.comebsco.com Historically, metal soaps such as those of lead, cobalt, and manganese were used as driers in paints and coatings. researchgate.net

A significant area of research emerged from the field of cultural heritage, where metal soaps were identified as degradation products in historical oil paintings. researchgate.net The reaction between metal ions from pigments (like lead, zinc, or copper) and fatty acids from the oil binding medium can form metal soaps, leading to physical and aesthetic changes in the artwork. researchgate.net This has spurred extensive research into the formation mechanisms and properties of various metal carboxylates. researchgate.netresearchgate.net

A landmark development in the research of iron-based soaps was the creation of the first magnetic soap in 2012 by scientists at the University of Bristol. ill.eu By dissolving iron-rich salts in a surfactant material, they developed a soap that could be controlled by magnetic fields. ill.eu This discovery opened up new possibilities for controllable cleaning agents and has significant implications for industrial cleaning and environmental applications, such as oil spill remediation. ill.eu This evolution from simple additives to complex, functional materials highlights the dynamic nature of research into metal soaps and their iron derivatives.

Scope and Research Significance of this compound in Contemporary Chemical Science

The research significance of this compound in modern chemistry is multifaceted. Its chemical properties make it a valuable precursor and component in various advanced applications. As a salt of a long-chain fatty acid, it combines the properties of an iron center with the organic nature of laurate chains, making it soluble in nonpolar organic solvents. ontosight.ai

A primary area of research involves its use as a precursor for the synthesis of iron oxide nanoparticles (IONPs). liposomes.ca The thermal decomposition of iron carboxylates, such as iron oleate (B1233923) or laurate, is a common method to produce monodisperse magnetic nanoparticles. These nanoparticles have applications in biomedical fields for MRI contrast enhancement and in materials science. liposomes.canih.gov

Furthermore, the principles behind the formation of magnetic soaps containing iron ions are directly applicable to this compound. ill.eu The ability to create surfactants with magnetic properties has profound implications for developing "smart" materials that can be directed and removed from a system using an external magnetic field. ill.eu The study of iron carboxylates like this compound also contributes to the fundamental understanding of catalysis, as many metal carboxylates function as catalysts in polymerization and oxidation reactions. wikipedia.orgresearchgate.net

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | dodecanoate;iron(3+) | nih.govalfa-chemistry.com |

| Molecular Formula | C₃₆H₆₉FeO₆ | nih.govchembk.comalfa-chemistry.com |

| Molecular Weight | 653.8 g/mol | nih.gov |

| CAS Number | 31494-35-6 | nih.govchembk.com |

| Appearance | Red-to-brown substance | researchgate.netijraset.com |

| Parent Compound | Lauric Acid | nih.gov |

| Component Metal | Iron | nih.gov |

This table is interactive. Click on the headers to sort.

Interdisciplinary Relevance of this compound in Advanced Chemical Applications

The applications and research surrounding this compound extend across multiple scientific disciplines, underscoring its interdisciplinary importance.

Materials Science: In materials science, this compound is relevant to the development of novel materials with unique magnetic and electronic properties. Its role as a precursor in synthesizing iron oxide nanoparticles is a key example. liposomes.canih.gov These nanoparticles are integral to creating advanced composites, magnetic fluids, and data storage devices. Furthermore, metal carboxylates are used in coatings for various surfaces. researchgate.net

Nanotechnology: The synthesis of precisely controlled nanoparticles is a cornerstone of nanotechnology. This compound serves as a key ingredient in "bottom-up" synthesis approaches for creating iron-based nanomaterials. liposomes.ca These materials are being investigated for targeted drug delivery, hyperthermia treatment of tumors, and as contrast agents in medical imaging. nih.gov

Environmental Science: The development of magnetic soaps from iron-containing surfactants has significant potential for environmental remediation. ill.eu Such materials could be used to clean up oil spills from water, where the soap emulsifies the oil and is then removed from the water using magnets, offering a more efficient and contained cleanup process. ill.eu

Catalysis: Metal carboxylates, including iron complexes, are widely studied for their catalytic activity in various organic reactions, such as oxidations and polymerizations. wikipedia.orgresearchgate.net The study of this compound contributes to the design of new, efficient, and lipophilic catalysts for industrial chemical synthesis.

The disturbance of iron homeostasis is also a significant factor in neurodegenerative processes, highlighting the broader biological relevance of iron chemistry. nih.gov While not a direct application of this compound itself, the fundamental chemistry of iron complexes is crucial to understanding these complex biological systems.

Table 2: Summary of Research Applications and Relevance

| Field | Application/Relevance of this compound | Source(s) |

|---|---|---|

| Materials Science | Precursor for iron oxide nanoparticles; component in coatings. | liposomes.canih.govresearchgate.net |

| Nanotechnology | Synthesis of magnetic nanoparticles for biomedical and electronic use. | liposomes.canih.gov |

| Environmental Science | Potential component in magnetic surfactants for oil spill cleanup. | ill.eu |

| Catalysis | Model for developing lipophilic iron-based catalysts. | wikipedia.orgresearchgate.net |

| Cosmetics | Used for its lipophilic properties and as a source of iron. | ontosight.aigoogle.com |

This table is interactive. Click on the headers to sort.

Structure

3D Structure of Parent

Properties

CAS No. |

31494-35-6 |

|---|---|

Molecular Formula |

C36H69FeO6 |

Molecular Weight |

653.8 g/mol |

IUPAC Name |

dodecanoate;iron(3+) |

InChI |

InChI=1S/3C12H24O2.Fe/c3*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h3*2-11H2,1H3,(H,13,14);/q;;;+3/p-3 |

InChI Key |

FLJAJLOHHVNRHU-UHFFFAOYSA-K |

Canonical SMILES |

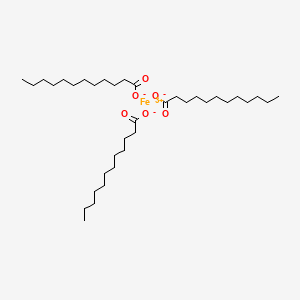

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Fe+3] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering for Iron Trilaurate

Controlled Synthesis Strategies for Iron Trilaurate

The formation of this compound involves the reaction of an iron source with lauric acid or its salt. The morphology, particle size, and purity of the final product are highly dependent on the chosen synthetic route and reaction parameters such as solvent, temperature, and precursors.

Solvent-mediated synthesis, particularly the double decomposition or metathesis reaction, is a common and straightforward method for producing metal soaps like this compound. bioline.org.br This approach involves the reaction of a soluble iron salt with a soluble laurate salt in a suitable solvent system. The choice of solvent is critical as it influences reactant solubility and the precipitation of the final product.

A typical synthesis involves dissolving an iron(III) salt, such as ferric chloride (FeCl₃), in water or an alcohol, and separately dissolving sodium laurate in a similar solvent. rsc.org These solutions are then mixed, often with heating and stirring, leading to the precipitation of this compound, which is typically insoluble in the reaction medium. bioline.org.brrsc.org The use of a mixed solvent system, such as ethanol/water/hexane, can facilitate the reaction and subsequent separation of the product. rsc.org The resulting solid this compound, which often appears as a red-to-brown solid researchgate.net, is then collected by filtration, washed to remove byproducts like sodium chloride, and dried. bioline.org.br

Table 1: Parameters in Solvent-Mediated Synthesis of this compound

| Parameter | Example | Role/Effect | Reference |

|---|---|---|---|

| Iron Source | Iron(III) Chloride (FeCl₃·6H₂O) | Provides the Fe³⁺ cation for the complex. | rsc.org |

| Laurate Source | Sodium Laurate | Provides the laurate (dodecanoate) ligand. | rsc.org |

| Solvent System | Ethanol/Water/Hexane | Dissolves reactants and facilitates the precipitation and separation of the product. | rsc.org |

| Reaction Temperature | ~70 °C | Increases reaction rate and influences particle crystallinity. | rsc.org |

| Separation Method | Filtration | Isolates the solid this compound product from the reaction mixture. | bioline.org.br |

Non-aqueous and solvothermal methods offer alternative routes to this compound, often providing better control over particle size and crystallinity. These techniques typically involve reactions in organic solvents at elevated temperatures and sometimes, pressures. acs.org

One non-aqueous approach is the direct reaction of metallic iron with lauric acid in a high-boiling point organic solvent. google.comgoogle.com This method can produce high-purity iron carboxylates, as it avoids ionic impurities like chlorides. google.com Another strategy is the thermal decomposition of an organometallic iron precursor, such as iron pentacarbonyl, in the presence of a stoichiometric excess of lauric acid. google.com The heating causes the precursor to decompose, liberating iron cations that react in-situ with the laurate anions. google.com

Solvothermal synthesis involves heating the reactants in a sealed vessel (autoclave), which allows for temperatures above the solvent's boiling point. acs.org For instance, iron-carboxylate frameworks have been synthesized by heating a solution of FeCl₃ and a carboxylic acid in a solvent like N,N-dimethylformamide (DMF). acs.org A similar principle can be applied to this compound. A notable example involves the reaction of a pre-formed iron oleate (B1233923) complex with lauric acid. Heating this mixture can induce an in-situ conversion to form an iron laurate cluster, such as Fe₃O(laurate)₆. acs.org

Table 2: Comparison of Non-Aqueous and Solvothermal Synthesis Parameters

| Method | Iron Precursor | Reactant | Solvent | Typical Temperature | Reference |

|---|---|---|---|---|---|

| Direct Reaction | Metallic Iron (Fe) | Lauric Acid | Organic Solvent | High Temperature | google.comgoogle.com |

| Thermal Decomposition | Iron Pentacarbonyl (Fe(CO)₅) | Lauric Acid | Organic Solvent | Decomposition Temp. of Precursor | google.com |

| Solvothermal | Iron(III) Chloride (FeCl₃) | Lauric Acid | DMF | 150 °C | acs.org |

| Ligand-Directed Conversion | Iron Oleate | Lauric Acid | Hexanes | Heating/Reflux | acs.org |

Templating is a versatile technique used to control the morphology and structure of materials at the nanoscale. rsc.org This approach uses a pre-existing structure (a template) to guide the formation of the desired material. rsc.org Both hard and soft templates can be employed.

Hard Templates : These involve using a solid, porous material like mesoporous silica (B1680970) or anodic aluminum oxide (AAO) as a mold. frontiersin.org A solution of this compound precursors could be infiltrated into the pores of the template. A subsequent reaction (e.g., precipitation) within the pores, followed by the removal of the template, would yield nanostructures like nanowires or nanorods of this compound. frontiersin.org

Soft Templates : This method uses self-assembling structures like micelles or microemulsions formed by surfactants in solution. rsc.org In a microemulsion system, nanoscale water droplets dispersed in an oil phase can act as nanoreactors. By confining the reaction between an aqueous iron salt solution and a laurate source within these droplets, the size and shape of the resulting this compound nanoparticles can be controlled. This approach has been used to synthesize various metal-organic framework nanoparticles. acs.org

The template-assisted synthesis of metal oxides is well-established and promotes the formation of products with desirable properties for various applications. mdpi.com These principles are directly applicable to the controlled synthesis of this compound nanostructures.

Applying green chemistry principles to the synthesis of this compound focuses on using environmentally benign materials and processes. This includes utilizing renewable feedstocks, safer solvents, and energy-efficient methods. researchgate.net

A key green strategy is to use vegetable oils, such as palm kernel or coconut oil, as the source of lauric acid. bioline.org.brmdpi.com These oils are rich in triglycerides of lauric acid. The synthesis begins with saponification, where the oil is hydrolyzed with an alkali like potassium hydroxide (B78521) (KOH) to produce a mixture of potassium carboxylates (soaps) and glycerol. researchgate.netmdpi.com This is a common method for making soaps. researchgate.net Following saponification, an aqueous solution of a simple iron salt (e.g., iron(III) nitrate) is added to the potassium laurate solution. mdpi.com This causes a metathesis reaction, precipitating the desired this compound, which can then be isolated. researchgate.netmdpi.com This process uses water as a primary solvent and starts from a renewable plant-based raw material, aligning with green chemistry goals. jnanoparticle.com

Post-Synthetic Modification and Derivatization of this compound

Post-synthetic modification involves altering the chemical structure of the this compound complex after its initial formation. This is a powerful tool for fine-tuning the material's properties or for attaching other functional molecules.

The laurate anions in this compound are ligands bound to the iron(III) center. These ligands can be partially or fully replaced by other incoming ligands through a ligand exchange reaction. psu.edu The feasibility and rate of this exchange depend on several factors, including the relative binding strengths (acidity/basicity) of the incoming and outgoing ligands, steric hindrance, and reaction conditions like solvent and temperature. psu.edursc.org

For instance, an iron(III) carboxylate complex can react with a different carboxylic acid, leading to an equilibrium between the two carboxylate complexes. rsc.org Research on iron porphyrin complexes has shown that phenolate (B1203915) ligands can be exchanged with carboxylic acids, with the reaction kinetics depending on the acidity of the carboxylic acid and the basicity of the departing phenolate. psu.edu

A practical example is the reaction of iron oleate with other carboxylic acids. It has been demonstrated that heating an iron oleate precursor with lauric acid can lead to the formation of an iron laurate complex, showcasing a carboxylate-for-carboxylate exchange. acs.org Similarly, it is conceivable that the laurate ligands in this compound could be exchanged for other functional groups, such as other carboxylates with different chain lengths or functionalities, or even other types of ligands like alcoholates or phenolates, provided the reaction conditions are favorable. psu.edursc.org This allows for the derivatization of the iron complex, potentially altering its solubility, reactivity, or other chemical properties.

Surface Functionalization of this compound Particulate Systems

The utility of this compound, particularly in nanoparticle form, is significantly enhanced through surface functionalization. This process modifies the surface of the nanoparticles to improve their stability, compatibility with various media, and to introduce specific functionalities. Given that iron-containing nanoparticles are often initially hydrophobic, surface modification is crucial for their application in aqueous or biological environments. mdpi.com

Common strategies for the surface functionalization of iron-based nanoparticles, which are applicable to this compound systems, include ligand exchange, encapsulation, and the application of inorganic coatings like silica. mdpi.comnih.gov Ligand exchange involves replacing the original surface ligands (in this case, potentially laurate groups) with new molecules that offer different properties, such as hydrophilicity. nih.gov This is a critical step for tailoring the nanoparticle's behavior for specific applications.

Encapsulation is another key technique, where the this compound nanoparticle is enclosed within a shell of another material, such as a polymer. This can improve colloidal stability and biocompatibility. For instance, iron oxide nanoparticles have been encapsulated within lipid nanoparticles (LNPs) where triglycerides form the core, a concept that could be extended to systems involving this compound. liposomes.ca

Silanization, the coating of nanoparticles with a layer of silica, offers a robust method for functionalization. mdpi.com A silica shell not only enhances stability in water and protects the core particle under acidic conditions but also provides a versatile platform for the attachment of a wide array of other functional molecules. mdpi.comlu.se This adaptability makes silica-coated this compound nanoparticles potentially suitable for a broad range of advanced applications.

Bio-inspired surface modification presents a novel approach, utilizing molecules like dopamine (B1211576) to anchor stabilizing agents to the nanoparticle surface. rsc.org This can create dynamic interactions between the nanoparticles and a surrounding matrix, such as a hydrogel, leading to materials with enhanced toughness and stimuli-responsive properties. rsc.org

The choice of the anchoring group for the functionalizing ligand is critical as it can influence the magnetic properties of the resulting material. nih.gov Therefore, the selection of both the functionalizing agent and the method of attachment must be carefully considered to preserve or enhance the desired characteristics of the this compound nanoparticles.

Capping Agent Integration and its Influence on Chemical Behavior

Capping agents are crucial in the synthesis of nanoparticles, including those of this compound, as they control particle growth, prevent aggregation, and determine the final size and shape of the nanoparticles. frontiersin.orgnih.gov These molecules bind to the surface of the growing nanoparticle, modulating its surface chemistry and interaction with the surrounding medium. frontiersin.org Lauric acid itself can function as a capping agent during the synthesis of nanoparticles, stabilizing the particles and preventing extensive agglomeration. researchgate.net

The integration of capping agents directly influences the chemical behavior of the resulting particulate system. The choice of capping agent can determine the hydrophobicity or hydrophilicity of the nanoparticles, which in turn affects their dispersibility in different solvents. For instance, nanoparticles capped with long-chain fatty acids like lauric acid will exhibit hydrophobic behavior. frontiersin.org

Different capping agents can lead to the formation of nanoparticles with distinct morphologies. For example, in the synthesis of iron oxide nanoparticles, the type and concentration of the capping agent can direct the formation of spheres, cubes, or octahedra. rsc.org This morphological control is significant as the shape of the nanoparticle can influence its magnetic and catalytic properties.

The chemical structure of the capping agent plays a vital role in its effectiveness. Agents from the catechol family, for instance, have been shown to facilitate the fabrication of iron oxyhydroxide (FeOOH) nanoparticles and enhance their capacitive properties. nih.gov Similarly, the use of polymeric capping agents like polyvinylpyrrolidone (B124986) (PVP) is common for achieving homogeneous batches of faceted nanomaterials due to their strong binding to metal surfaces. nih.gov

The interaction between the capping agent and the nanoparticle surface can be quite strong, sometimes making the removal of the capping agent challenging without altering the nanoparticle's structure. nih.gov This persistence of the capping agent can be either advantageous or disadvantageous, depending on the intended application. If the active surface of the nanoparticle is required, the capping agent may need to be removed, but if the capping agent provides necessary stability or functionality, its presence is beneficial. nih.gov

Reaction Engineering Parameters for Optimized this compound Synthesis

The optimization of this compound synthesis is a matter of carefully controlling various reaction engineering parameters. Chemical reaction engineering principles aim to define the best reactor design and operating conditions by studying the interplay of flow phenomena, mass transfer, heat transfer, and reaction kinetics. wikipedia.org

Kinetic and Thermodynamic Control in Reaction Pathways

The synthesis of this compound, like many chemical processes, is governed by both kinetic and thermodynamic factors. Thermodynamics determines the feasibility and spontaneity of a reaction, indicated by parameters like Gibbs free energy (ΔG°), while kinetics deals with the rate of the reaction. mdpi.comijcce.ac.ir

The temperature of the reaction is a critical parameter that influences both kinetics and thermodynamics. An increase in temperature generally increases the reaction rate. However, the thermodynamic favorability can either increase or decrease with temperature, depending on the enthalpy (ΔH°) and entropy (ΔS°) of the reaction. mdpi.com For instance, in some adsorption processes involving iron ions, an increase in temperature makes the process more thermodynamically favorable, suggesting an endothermic reaction. researchgate.net In the context of this compound synthesis, which likely involves an esterification-like reaction between an iron precursor and lauric acid, the removal of a byproduct like water could shift the equilibrium towards the product side, a common strategy to enhance yield. nih.govatamanchemicals.com

The choice of solvent can also significantly impact the reaction kinetics. For example, in certain iron-catalyzed reactions, tetrahydrofuran (B95107) (THF) has been found to be the optimal solvent, leading to higher yields compared to other solvents. organic-chemistry.org The solvent can affect the solubility of reactants and intermediates, as well as stabilize transition states, thereby influencing the reaction pathway and rate.

The study of reaction kinetics often involves fitting experimental data to kinetic models, such as pseudo-first-order or pseudo-second-order models, to understand the mechanism of the reaction. ijcce.ac.irresearchgate.net For solid-state reactions, the formation of intermediate phases can be rapid, consuming a significant portion of the thermodynamic driving force and leading to slower conversion to the final stable product. berkeley.edu

The following table summarizes key thermodynamic and kinetic parameters and their significance in chemical synthesis.

| Parameter | Symbol | Significance |

| Gibbs Free Energy | ΔG° | Indicates the spontaneity of a reaction. A negative value signifies a spontaneous process. |

| Enthalpy | ΔH° | Represents the heat change of a reaction at constant pressure. A negative value indicates an exothermic reaction, while a positive value indicates an endothermic reaction. |

| Entropy | ΔS° | Measures the degree of disorder or randomness in a system. A positive value suggests increased disorder. |

| Rate Constant | k | A proportionality constant in the rate law that relates the rate of a reaction to the concentration of reactants. |

| Activation Energy | E_a | The minimum energy required for a reaction to occur. |

Role of Precursors and Stoichiometry on Product Speciation

The choice of iron precursor and the stoichiometry of the reactants are fundamental parameters that dictate the final product speciation in the synthesis of this compound. Different iron precursors, such as iron(II) or iron(III) salts, will have different reactivities and may lead to products with different oxidation states or structures. For example, the synthesis of iron(II) complexes can be achieved from iron(III) chloride if a reducing agent is present in the reaction mixture. sapub.org

The reaction of iron(III) chloride hexahydrate with sodium oleate is a known method for producing iron oleate precursors, which can then be used to synthesize iron oxide nanoparticles. acs.orgescholarship.org A similar approach using sodium laurate and an appropriate iron salt could be a viable route for synthesizing this compound. The stoichiometry between the iron salt and the laurate source is critical. A 3:1 molar ratio of laurate to iron(III) would be expected for the formation of this compound (Fe(C₁₂H₂₃O₂)₃).

The nature of the precursor can also influence the morphology and properties of the resulting nanoparticles. For instance, in the synthesis of Fe₃O₄ nanoparticles, using ferrous sulfate (B86663) heptahydrate as the iron source can lead to different shapes compared to using ferric chloride hexahydrate. rsc.org

Furthermore, the presence of other reagents, such as bases or additives, can affect the reaction. In the synthesis of iron glycerolates, sodium hydroxide is used to facilitate the reaction between the iron salt and glycerol. nih.gov Similarly, the synthesis of 2-aminobenzothiazoles from 2-aminobenzenethiols and isothiocyanates is catalyzed by an iron salt in the presence of a base like sodium carbonate. clockss.org

The table below illustrates potential iron precursors and their likely impact on the synthesis of this compound.

| Iron Precursor | Potential Role in Synthesis |

| Iron(III) Chloride (FeCl₃) | A common and reactive source of Fe³⁺ ions. Its reaction with sodium laurate is a plausible route to this compound. acs.org |

| Iron(II) Sulfate (FeSO₄) | A source of Fe²⁺ ions. May lead to iron(II) laurate or could be oxidized to iron(III) laurate under certain conditions. nih.gov |

| Iron(III) Nitrate (B79036) (Fe(NO₃)₃·9H₂O) | Another source of Fe³⁺ ions, shown to be an effective catalyst in other organic syntheses. clockss.org |

| Iron Oleate Precursors | Can potentially undergo ligand exchange with lauric acid to form iron laurate species. acs.org |

Scalability Considerations for Advanced Synthetic Protocols

The transition of a synthetic protocol from a laboratory scale to an industrial scale requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and reproducibility. For this compound synthesis, especially in its nanoparticulate form, scalability is a key challenge. rsc.org

One-pot synthesis methods are highly desirable for large-scale production as they reduce the number of reaction and purification steps, saving time and resources. nih.gov The development of a one-pot synthesis for this compound would be a significant advancement for its commercial production.

Continuous flow reactors offer another avenue for scalable synthesis. These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to consistent product quality. liposomes.ca The rapid mixing capabilities of such reactors can be particularly beneficial for the synthesis of nanoparticles, enabling the production of monodisperse particles. liposomes.ca A study on the synthesis of lipid nanoparticles containing iron oxide nanoparticles demonstrated the scalability of a T-tube mixing process, which could be adapted for this compound production. liposomes.ca

The choice of reagents and solvents also has implications for scalability. Using inexpensive, readily available, and environmentally benign starting materials is crucial for sustainable and economical large-scale synthesis. nih.gov For example, a method for synthesizing iron oxide nanoparticles using an ion exchange process highlights the use of cheap and renewable reagents. nih.gov

The energy requirements of the synthesis process are another important consideration. Protocols that operate at or near room temperature and atmospheric pressure are generally more scalable and cost-effective than those requiring high temperatures and pressures. nih.gov

Finally, the purification of the final product must be scalable. Techniques like filtration and centrifugation, which are common in the lab, may need to be replaced with more industrially viable methods. The development of synthetic routes that yield high-purity products with minimal byproducts can significantly simplify the downstream processing. nih.gov

The following table outlines key considerations for the scalable synthesis of this compound.

| Scalability Factor | Consideration |

| Reaction Type | One-pot or continuous flow processes are generally more scalable than batch processes. liposomes.canih.gov |

| Reagents and Solvents | Use of inexpensive, non-toxic, and readily available materials is preferred. nih.gov |

| Energy Consumption | Processes that operate at lower temperatures and pressures are more economical. nih.gov |

| Product Purity and Yield | High-yield reactions with minimal byproducts simplify purification. nih.gov |

| Process Control | Precise control over reaction parameters is necessary for consistent product quality. liposomes.ca |

| Downstream Processing | The method of product isolation and purification must be efficient at a large scale. |

Advanced Structural Elucidation and Coordination Chemistry of Iron Trilaurate

Solid-State Structural Analysis of Iron Trilaurate

The solid-state structure of this compound, like other metal soaps, is complex, often characterized by polynuclear metal-carboxylate cores and ordered arrangements of the long alkyl chains. wits.ac.zaresearchgate.net

While specific single-crystal X-ray diffraction data for this compound is not widely reported in public databases, its structure can be inferred from related iron(III) carboxylate complexes. Many iron(III) carboxylates form trinuclear, oxo-centered clusters with the general formula [Fe₃O(O₂CR)₆L₃]ⁿ⁺, where R is the alkyl group and L is a terminal ligand. mdpi.comresearchgate.netnih.gov In these structures, the three iron atoms form a triangle around a central oxygen atom. Each pair of iron atoms is bridged by two carboxylate ligands. The coordination sphere of each iron ion is typically a distorted octahedron. mdpi.comjst.go.jp

For this compound, the R group is the C₁₁H₂₃ chain of the laurate ligand. The long, flexible nature of these chains would likely lead to a high degree of order, resulting in lamellar structures where the polar iron-carboxylate cores form layers separated by interdigitated alkyl chains, driven by van der Waals interactions. tandfonline.com This is a common structural motif for metal soaps with long-chain fatty acids. researchgate.netcambridge.org

To illustrate the core structural unit, the crystallographic data for a known trinuclear iron(III) acetate (B1210297) complex is presented below as a representative example.

Interactive Data Table: Representative Crystal Structure Data for a Trinuclear Iron(III) Carboxylate Complex

The following data is for [Fe₃O(OAc)₆(DMSO)₃]₂⁺·(Fe₂Cl₆O)²⁻, a related oxo-centered iron(III) complex, and serves to illustrate a possible core structure. jst.go.jp

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Lengths | a = 9.9509 Å, b = 14.0228 Å, c = 15.0561 Å |

| Unit Cell Angles | α = 108.77°, β = 100.68°, γ = 105.78° |

| Unit Cell Volume | 1826.3 ų |

| Coordination Geometry | Distorted Octahedral around each Fe |

Polymorphism, the ability of a compound to exist in more than one crystal form, is a well-documented phenomenon in metal carboxylates and other long-chain compounds. wits.ac.zaresearchgate.netnih.gov It is highly probable that this compound exhibits polymorphic behavior. These different solid-state forms would arise from variations in the packing of the laurate chains (e.g., tilting angle) and potential differences in the coordination mode of the carboxylate groups to the iron centers. researchgate.netrsc.org

The formation of a specific polymorph can be influenced by synthetic conditions such as temperature, solvent, and rate of crystallization. researchgate.net Phase transitions between these polymorphs can be induced by heating and studied using techniques like Differential Scanning Calorimetry (DSC) and temperature-dependent X-ray Powder Diffraction (XRPD). wits.ac.za

Interactive Data Table: Hypothetical Polymorphic Characteristics of this compound

| Characteristic | Polymorph α | Polymorph β | Analytical Technique |

| Crystal System | Monoclinic | Triclinic | XRPD |

| Chain Packing | Less dense, higher chain tilt | Denser, more vertical chain alignment | XRPD |

| Thermal Stability | Metastable, lower melting point | Thermodynamically stable, higher melting point | DSC, TGA |

| Transition Behavior | Irreversibly converts to β-form upon heating | Melts without prior phase transition | DSC |

The structure of this compound is best understood as a supramolecular assembly. The architecture is dictated by a combination of strong coordination bonds within the iron-carboxylate core and weaker, but collectively significant, van der Waals interactions between the lauryl chains. tandfonline.com This dual nature classifies it as a "metal soap."

These interactions drive the self-assembly of molecules into extended networks. In the solid state, this typically results in a lamellar structure, where the inorganic layers of the iron-carboxylate cores are separated by the organic alkyl regions. researchgate.net In some cases, metal soaps can also form columnar mesophases, where the metal-carboxylate cores stack into columns surrounded by the molten alkyl chains. tandfonline.com The specific architecture is sensitive to temperature and the presence of solvents.

Solution-Phase Coordination Behavior of this compound

The behavior of this compound in solution is dominated by equilibria involving ligand exchange and dissociation, which are highly dependent on the nature of the solvent.

The solubility and structure of this compound in a given solvent depend on the solvent's polarity and coordinating ability. soton.ac.ukresearchgate.net

In Non-Polar Solvents (e.g., hexane, toluene), this compound is likely to maintain its polynuclear structure, existing as soluble, discrete trinuclear complexes or other small oligomers. The hydrophobic laurate chains provide compatibility with the solvent, while the polar core remains intact.

In Polar Aprotic Solvents (e.g., THF, DMSO), the solvent molecules can act as ligands, potentially coordinating to vacant sites on the iron centers or displacing the laurate ligands. This would lead to a complex equilibrium between the original complex and various solvated species. jst.go.jp

In Polar Protic Solvents (e.g., alcohols), the solvent can also participate in ligand exchange. Furthermore, in the presence of water, hydrolysis can occur, leading to the formation of different oxo- or hydroxo-bridged iron clusters. researchgate.net

Interactive Data Table: Expected Speciation of this compound in Various Solvents

| Solvent Type | Example(s) | Expected Predominant Species | Key Interactions |

| Non-Polar | Toluene, Hexane | Intact polynuclear clusters, e.g., [Fe₃O(laurate)₆L] | Van der Waals forces between laurate and solvent |

| Polar Aprotic | THF, DMSO | Equilibrium mixture of [Fe₃O(laurate)₆] and solvated species, e.g., [Fe₃O(laurate)₅(Solvent)₂]⁺ | Coordination of solvent to Fe(III) centers |

| Polar Protic | Ethanol, Water | Complex equilibria involving solvated species, partially and fully dissociated ions, and hydrolyzed forms | Ligand exchange, hydrolysis, hydrogen bonding |

The exchange of laurate ligands in an this compound complex with other ligands (including solvent molecules) is a dynamic process central to its reactivity. For octahedral Fe(III) complexes, ligand substitution reactions typically proceed through a dissociative (D) or an interchange (I) mechanism. nih.govjournals.co.za A purely associative (A) mechanism is less common for coordinatively saturated octahedral centers.

Dissociative (D) Mechanism: This is a two-step process where a laurate ligand first dissociates from the iron center, forming a five-coordinate intermediate. This intermediate is then rapidly captured by an incoming ligand. The rate is primarily dependent on the breaking of the Fe-laurate bond.

Interchange (I) Mechanism: This is a concerted process where the incoming ligand begins to bond to the iron center as the leaving laurate ligand departs. There is no distinct intermediate, only a transition state. This mechanism is further classified as dissociative interchange (Id) or associative interchange (Ia), depending on whether bond-breaking or bond-making is more important in the transition state. For Fe(III), Id is generally favored. nih.govresearchgate.net

The kinetics of these exchange reactions can be studied by techniques such as stopped-flow UV-Vis spectrophotometry, where the rate of formation or disappearance of a colored species is monitored over time. jst.go.jppsu.edu

Interactive Data Table: Ligand Exchange Mechanisms for this compound

| Mechanism | Key Feature | Rate Law Dependence | Intermediate/Transition State |

| Dissociative (D) | A five-coordinate intermediate is formed. | Often independent of incoming ligand concentration. | A distinct, detectable five-coordinate intermediate. |

| Interchange (I) | A concerted process with no true intermediate. | Can show dependence on incoming ligand concentration. | A seven-coordinate transition state. |

| -- Dissociative (Id) | Bond-breaking is more advanced than bond-making in the transition state. | Weak dependence on incoming ligand. | Transition state resembles the reactants more than the products. |

| -- Associative (Ia) | Bond-making is more advanced than bond-breaking in the transition state. | Strong dependence on incoming ligand. | Transition state resembles the products more than the reactants. |

Role of Iron Oxidation State on Coordination Geometry and Stability

The chemical behavior, coordination geometry, and stability of this compound are fundamentally dictated by the oxidation state of the central iron atom. Iron typically exists in two primary oxidation states: ferrous (Fe²⁺) and ferric (Fe³⁺). nih.gov These states exhibit distinct electronic configurations and ionic radii, which in turn influence their coordination preferences and the robustness of the resulting complexes.

In contrast, the ferrous (Fe²⁺) state is a softer Lewis acid and forms comparatively less stable complexes with hard oxygen donors. The Fe²⁺-O bonds are generally longer and weaker than Fe³⁺-O bonds. researchgate.net While still capable of forming complexes with laurate, these are more susceptible to oxidation, especially in the presence of air, which would convert the iron to the more stable Fe³⁺ state. nih.govepo.org The coordination number for Fe²⁺ can also be six, leading to an octahedral geometry, but four- and five-coordinate geometries are also known for ferrous complexes. researchgate.net

The determination of the oxidation state and its effect on coordination can be probed using various spectroscopic techniques. X-ray Absorption Near Edge Structure (XANES) spectroscopy is particularly powerful, as the position of the pre-edge feature is sensitive to the oxidation state, with the pre-edge centroid for Fe³⁺ appearing at a higher energy than for Fe²⁺. researchgate.net

Table 1: Comparative Properties of Fe(II) and Fe(III) in Coordination with Oxygen Ligands This table presents generalized data for iron-oxygen coordination complexes to illustrate the principles applicable to this compound.

| Property | Iron(II) | Iron(III) | Reference(s) |

| Typical Oxidation State | +2 | +3 | researchgate.net |

| Electronic Configuration | d⁶ | d⁵ | numberanalytics.com |

| Lewis Acid Character | Borderline/Soft | Hard | numberanalytics.com |

| Typical Coordination No. | 6 (also 4, 5) | 6 | researchgate.net |

| Common Geometries | Octahedral, Tetrahedral | Octahedral | researchgate.netresearchgate.net |

| Relative Fe-O Bond Length | Longer (e.g., ~2.13 Å) | Shorter (e.g., ~2.03 Å) | researchgate.net |

| Stability with O-Donors | Moderate | High | numberanalytics.comnih.gov |

Microstructural Characteristics and Nanoscale Organization

Morphological Studies of this compound Aggregates and Colloidal Systems

This compound, as a metal soap, rarely exists as discrete molecules in condensed phases. Instead, it forms larger aggregates and colloidal structures, the morphology of which depends on the solvent environment and preparation method. The study of these morphologies is crucial for understanding the material's bulk properties and potential applications.

In non-polar solvents or in solid-state, the amphiphilic nature of the laurate chains drives the aggregation. Morphological analysis using techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) would typically reveal the size and shape of these aggregates. While specific studies on this compound are not abundant, analogous systems of long-chain metal carboxylates (metal soaps) are known to form various structures, including lamellar sheets, cylindrical micelles, or more complex arrangements.

In the context of nanomaterials synthesis, iron carboxylates, including iron oleate (B1233923) (a close analogue), are widely used as precursors for iron oxide nanoparticles. liposomes.ca During such syntheses, the iron carboxylate precursor can form colloidal aggregates that act as nanoreactors. After decomposition, the laurate chains can function as capping agents, forming a shell around the nanoparticle core. Cryo-TEM studies on such systems have revealed that the resulting lipid nanoparticle-hybrid systems can have diameters in the range of 35-150 nm, with a distinct core-shell structure where the hydrophobic laurate tails are associated with the core. liposomes.ca The morphology of these colloidal systems is often spherical.

Table 2: Morphological Analysis of Iron-Carboxylate Based Nanoscale Systems This table summarizes findings from related systems to infer the likely morphology of this compound aggregates.

| System Description | Analytical Technique(s) | Observed Morphology | Typical Size Range | Reference(s) |

| Iron Oxide Nanoparticles (IONPs) in Lipid Nanoparticle | Cryo-TEM, DLS | Spherical core-shell LNP-IONP systems | 40 - 150 nm | liposomes.ca |

| Nanoscale Zero-Valent Iron (nZVI) | TEM, SEM | Spherical or near-spherical particles | 10 - 100 nm | epa.gov |

| Coarse Aggregates (General) | Aggregate Image Measurement System (AIMS) | Irregular, characterized by angularity and sphericity | > 1 mm | nih.govmdpi.com |

Self-Assembly Phenomena in this compound Dispersions

Self-assembly is an intrinsic property of this compound, driven by the amphiphilic nature of the molecule, which consists of a polar, ionic iron-carboxylate head and a long, non-polar C12 hydrocarbon tail. The resulting structures are highly dependent on the surrounding medium.

In non-polar organic solvents, this compound molecules are expected to self-assemble into reverse micelles. In this arrangement, the polar iron-carboxylate head groups cluster together to form a core, minimizing their unfavorable interaction with the non-polar solvent. The hydrophobic laurate tails then extend outwards into the solvent. The size and aggregation number of these micelles depend on factors like concentration, temperature, and the specific solvent used.

In biphasic systems, such as oil-and-water emulsions, this compound acts as a surfactant or stabilizer. The molecules preferentially accumulate at the oil-water interface, orienting themselves with the polar head in the aqueous phase and the non-polar tail in the oil phase. This reduces the interfacial tension between the two liquids. This principle is fundamental to the formation of Pickering emulsions, where solid particles stabilized by such amphiphiles create a robust barrier around droplets, preventing coalescence. acs.orgutwente.nl The hydrolysis of glyceryl trilaurate at the interface of such emulsions has been studied, highlighting the catalytic activity that can occur in these self-assembled systems. utwente.nle2p2l.com This behavior indicates that this compound would be highly active at such interfaces, promoting the formation and stabilization of emulsions.

Interfacial Chemistry and Surface Topography Analysis

The interfacial chemistry of this compound is dominated by the behavior of its constituent parts at a boundary. When deposited as a film or forming the surface of an aggregate, the surface topography is largely determined by the packing of the laurate chains. These long hydrocarbon chains would orient themselves to minimize surface energy, typically pointing away from a polar substrate or towards a non-polar medium (like air), creating a hydrophobic, low-energy surface.

Several advanced analytical techniques can be employed to probe this interfacial chemistry and topography.

X-ray Photoelectron Spectroscopy (XPS) can analyze the elemental composition and chemical states of the atoms at the surface. For this compound, XPS would confirm the presence of iron, oxygen, and carbon. High-resolution scans of the Fe 2p region could help verify the oxidation state of the iron at the surface of the aggregates. google.com

Atomic Force Microscopy (AFM) is a powerful tool for imaging the surface topography at the nanoscale. AFM could be used to visualize the packing of the laurate chains on a flat substrate, measure the dimensions of self-assembled aggregates, and determine surface roughness.

Contact Angle Goniometry measures the angle a liquid droplet makes with a surface. A surface coated with this compound would be expected to show a high contact angle with water, confirming its hydrophobic nature due to the exposed laurate tails.

The study of the interface is particularly relevant in applications like Pickering interfacial catalysis, where the catalyst particles self-assemble at the oil-water interface, creating a large, active surface area for reactions to occur. acs.orgutwente.nl The stability and type of emulsion formed (oil-in-water vs. water-in-oil) are directly linked to the wetting properties of the particles, which are controlled by their interfacial chemistry. acs.org

Spectroscopic Investigations and Electronic Structure of Iron Trilaurate

Advanced Vibrational Spectroscopic Characterization

Vibrational spectroscopy is a powerful tool for probing the molecular structure of iron trilaurate, offering insights into the coordination of the laurate ligands to the iron center and identifying the characteristic vibrations of the functional groups.

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in characterizing the coordination mode of the carboxylate group in this compound. The analysis focuses on the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching vibrations of the carboxylate moiety. The frequency separation (Δν) between these two bands is a diagnostic indicator of the coordination type.

In long-chain iron carboxylates, the disappearance of the C=O stretching vibration of the free stearic acid (around 1700 cm⁻¹) and the appearance of strong absorption bands corresponding to the antisymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻) confirm the formation of the metal soap. Typically, the antisymmetric stretch appears around 1580 cm⁻¹ and the symmetric stretch is observed near 1400 cm⁻¹. The coordination of the carboxylate ligand to the iron ion can be inferred from these vibrational frequencies. For instance, a large separation between the asymmetric and symmetric stretching frequencies is indicative of a monodentate coordination, while a smaller separation suggests a bidentate or bridging coordination mode. amazonaws.com Studies on analogous iron carboxylates have shown that bidentate and bridging structures are common. researchgate.netresearchgate.net Furthermore, a band in the lower frequency region, often observed around 585 cm⁻¹, can be attributed to Fe-O stretching vibrations, directly evidencing the ligand-metal bond. researchgate.net

Interactive Data Table: Typical FTIR Bands for Iron Carboxylates

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment |

| νas(COO⁻) | 1510-1650 | Asymmetric stretching of carboxylate |

| νs(COO⁻) | 1360-1450 | Symmetric stretching of carboxylate |

| ν(Fe-O) | 500-600 | Iron-oxygen stretching |

| ν(C=O) of free acid | ~1700 | Carbonyl stretch (disappears upon salt formation) |

Raman spectroscopy complements FTIR by providing information on non-polar bonds and offering a distinct "fingerprint" of the compound's structure. In the context of this compound, Raman spectra can further elucidate the nature of the Fe-O bonds and the conformation of the long hydrocarbon chains of the laurate ligands. While the strong fluorescence often associated with iron compounds can sometimes obscure the Raman signal, valuable information can still be obtained. For instance, in studies of iron stearate (B1226849), Raman analysis has been used to confirm the absence of crystalline iron oxides, which exhibit characteristic bands that are not observed in the iron soap. researchgate.net The C-H stretching modes of the laurate's alkyl chains are typically observed in the 2800-3000 cm⁻¹ region. pharmtech.com

Interactive Data Table: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Assignment |

| C-H stretching | 2800-3000 | Alkyl chain C-H vibrations |

| COO⁻ bending/scissoring | 1400-1500 | Carboxylate group deformations |

| Fe-O stretching | 400-600 | Iron-oxygen bond vibrations |

Electronic Spectroscopy for Oxidation State and Coordination Environment

Electronic spectroscopy techniques are crucial for determining the oxidation state of the iron center and characterizing the electronic transitions that occur within the molecule, which are fundamental to its chemical behavior.

The UV-Vis spectrum of iron(III) trilaurate is expected to be dominated by intense ligand-to-metal charge transfer (LMCT) bands rather than the much weaker, spin-forbidden d-d transitions. researchgate.net In Fe(III) carboxylate complexes, these charge transfer transitions involve the excitation of an electron from an oxygen-based ligand orbital to a d-orbital of the iron center. These transitions are responsible for the characteristic color of many iron(III) compounds. For various Fe(III)-carboxylate complexes, these absorption bands are typically observed in the UV and visible regions of the spectrum. researchgate.netresearchgate.net The position and intensity of these bands can be influenced by the coordination environment of the iron ion and the nature of the solvent. In some diiron(II,III) carboxylate complexes, intense intervalence charge transfer bands have been observed in the visible region, around 620-670 nm. cmu.edunih.gov For hexanuclear Fe(III) carboxylate complexes, UV-visible spectroscopy has been used to characterize the species formed under catalytic conditions. acs.org

Interactive Data Table: Typical Electronic Transitions in Fe(III) Carboxylates

| Transition Type | Wavelength Range (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Ligand-to-Metal Charge Transfer (LMCT) | 250-500 | High (>1000) |

| d-d transitions | 500-800 | Low (<100) |

| Intervalence Charge Transfer (in mixed-valence species) | 600-700 | High (>2000) |

X-ray Absorption Spectroscopy (XAS) provides detailed information about the local geometric and electronic structure of the iron atoms. The X-ray Absorption Near Edge Structure (XANES) region is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. For iron compounds, the position of the absorption edge can distinguish between Fe(II) and Fe(III) states, with the edge energy increasing with oxidation state.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and chemical states of the elements present. For this compound, the Fe 2p region of the XPS spectrum is of primary interest. The binding energy of the Fe 2p₃/₂ peak for Fe(III) in carboxylate and oxide environments is typically found in the range of 710-712 eV. thermofisher.com The presence of characteristic satellite peaks can also help to confirm the Fe(III) oxidation state. xpsfitting.com Analysis of the C 1s and O 1s regions can provide further information about the carboxylate ligand.

Interactive Data Table: Representative XPS Binding Energies for Iron Compounds

| Spectral Region | Chemical State | Typical Binding Energy (eV) |

| Fe 2p₃/₂ | Fe(III) oxide/carboxylate | 710.8 - 711.5 |

| Fe 2p₃/₂ | Fe(II) oxide | ~709.6 |

| O 1s | Carboxylate (C-O -Fe) | ~531.5 |

| C 1s | Carboxylate (C OO) | ~288.5 |

| C 1s | Hydrocarbon chain | ~285.0 |

Magnetic Resonance Techniques for Electronic and Nuclear Spin States

Magnetic resonance techniques probe the magnetic properties of the iron nucleus and the unpaired electrons, offering valuable information on the electronic structure and magnetic interactions within this compound.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic species, such as the high-spin Fe(III) center (S=5/2) typically found in this compound. The EPR spectrum of high-spin Fe(III) in a low-symmetry environment is often characterized by a prominent signal at a g-value of approximately 4.3. nih.gov This signal arises from transitions within the middle Kramers doublet and is a hallmark of rhombic distortion around the iron center. nih.gov The precise g-values and the fine structure of the EPR spectrum can provide detailed information about the zero-field splitting parameters, which are sensitive to the coordination geometry of the iron ion. rsc.org

Mössbauer spectroscopy is highly specific to iron and provides detailed information about the oxidation state, spin state, and coordination environment of the iron nucleus. For high-spin Fe(III) compounds, the isomer shift (δ) is typically in the range of +0.2 to +0.5 mm/s (relative to iron metal) at room temperature. The quadrupole splitting (ΔEQ) is sensitive to the symmetry of the electric field at the nucleus and is typically non-zero for distorted coordination geometries. nih.gov Studies on iron carboxylates have utilized Mössbauer spectroscopy to confirm the high-spin Fe(III) state and investigate magnetic interactions between iron centers. akjournals.comscispace.com

Interactive Data Table: Expected Magnetic Resonance Parameters for this compound

| Technique | Parameter | Expected Value/Feature | Information Provided |

| EPR | g-value | ~4.3 | High-spin Fe(III) in a rhombic environment |

| Mössbauer | Isomer Shift (δ) | 0.2 - 0.5 mm/s | Fe(III) oxidation state |

| Mössbauer | Quadrupole Splitting (ΔEQ) | > 0 mm/s | Distorted coordination geometry |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Iron Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying materials with unpaired electrons, making it particularly suitable for investigating paramagnetic iron centers in compounds like this compound. beilstein-journals.org In high-spin iron(III) complexes, which possess an S = 5/2 spin state, EPR spectra can provide valuable information about the electronic environment and symmetry of the iron ion.

The EPR spectra of high-spin Fe(III) complexes are often characterized by specific g-values, which are a measure of the interaction of the unpaired electrons with the external magnetic field. For high-spin Fe(III) in a rhombic or lower symmetry environment, a characteristic signal is often observed near g ≈ 4.3. nih.gov Another common feature in the spectra of high-spin Fe(III) compounds is a signal around g ≈ 2.0. researchgate.net The precise g-values and the shape of the EPR spectrum are sensitive to the coordination geometry and the nature of the ligands surrounding the iron center.

While specific EPR spectra for this compound are not widely reported, studies on analogous iron(III) carboxylate complexes suggest that the iron center is in a high-spin state. The carboxylate ligands create a specific crystal field around the iron ion, leading to zero-field splitting (ZFS), which significantly influences the features of the EPR spectrum. beilstein-journals.org The ZFS parameters, D (axial) and E (rhombic), describe the separation of the spin sublevels in the absence of an external magnetic field and can be determined from the analysis of the EPR spectra. unam.mx

The following table provides typical g-values observed for high-spin Fe(III) in various environments, which can be considered analogous to what would be expected for this compound.

| Iron(III) Environment | Typical g-values | Reference |

|---|---|---|

| Rhombic symmetry | ~4.3 | nih.gov |

| Axial symmetry | g⊥ ≈ 6, g∥ ≈ 2 | nih.gov |

| Low-spin state | near 2.0 | beilstein-journals.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Dynamics and Solution Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the structure of molecules in solution. However, the study of paramagnetic compounds like this compound by NMR presents unique challenges and opportunities. The presence of the paramagnetic Fe(III) center significantly influences the NMR spectrum, causing large chemical shifts (paramagnetic shifts) and substantial line broadening of resonances from nuclei in close proximity to the metal ion. illinois.edudu.ac.in

The proton NMR (¹H NMR) spectrum of a diamagnetic laurate ligand would typically show sharp signals in the 0-5 ppm range. In contrast, for this compound, the signals of the protons on the laurate chains, particularly those closest to the iron center (the α- and β-methylene groups), are expected to be significantly broadened and shifted. nih.gov This broadening is a result of rapid nuclear relaxation induced by the fluctuating magnetic field of the paramagnetic iron center. illinois.edu The magnitude of the paramagnetic shift has two main contributions: the contact shift, which arises from the delocalization of unpaired electron spin density onto the ligand nuclei, and the pseudocontact shift, which is due to the through-space dipolar interaction between the electron and nuclear magnetic moments. du.ac.in

While detailed NMR studies specifically on this compound are limited, the general principles of paramagnetic NMR suggest that the technique can be used to probe the solution structure and ligand dynamics. For instance, the observation of separate, albeit broad, resonances for different protons on the laurate chain would indicate that the ligand is coordinated to the iron center in a specific geometry. Furthermore, variable-temperature NMR studies could provide insights into the dynamics of ligand exchange or conformational changes in the laurate chains. rsc.org

| Nucleus | Expected Chemical Shift Range (ppm) in Diamagnetic Laurates | Expected Effect in Paramagnetic this compound | Reference |

|---|---|---|---|

| -CH₃ | ~0.9 | Broadened and shifted | oregonstate.edu |

| -(CH₂)n- | ~1.2-1.6 | Broadened and shifted | oregonstate.edu |

| -CH₂-COO- | ~2.2-2.5 | Significantly broadened and shifted | oregonstate.edu |

Mössbauer Spectroscopy for Iron Oxidation and Spin States

Mössbauer spectroscopy is an exceptionally sensitive technique for probing the nuclear environment of specific isotopes, with ⁵⁷Fe being the most commonly studied. This method provides precise information about the oxidation state, spin state, and coordination symmetry of iron atoms in a sample. wikipedia.org For this compound, Mössbauer spectroscopy can definitively confirm the +3 oxidation state and the high-spin nature of the iron centers.

The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). carleton.edu In magnetically ordered materials, a third parameter, the magnetic hyperfine field (B), is also observed. mdpi.com

Isomer Shift and Quadrupole Splitting Analysis

The isomer shift (δ) is a measure of the s-electron density at the iron nucleus and is highly sensitive to the oxidation state and covalency of the iron atom. union.edu For high-spin iron(III) compounds, the isomer shift typically falls within the range of +0.2 to +0.5 mm/s (relative to α-iron at room temperature). researchgate.net This is distinct from high-spin iron(II) compounds, which exhibit larger isomer shifts, generally between +0.6 and +1.4 mm/s. researchgate.net

Quadrupole splitting (ΔEQ) arises from the interaction of the nuclear quadrupole moment of the ⁵⁷Fe nucleus with a non-spherical electric field gradient (EFG) at the nucleus. union.edu A non-zero quadrupole splitting indicates a distortion from a perfect cubic symmetry in the coordination environment of the iron atom. For high-spin Fe(III) (d⁵ configuration), the d-orbitals are half-filled, leading to a spherically symmetric charge distribution. Consequently, any observed quadrupole splitting is primarily due to the arrangement of the surrounding ligands. In this compound, the coordination of the carboxylate groups from the laurate ligands creates a non-cubic environment, resulting in a measurable quadrupole splitting.

The following table summarizes the expected Mössbauer parameters for high-spin Fe(III) in a carboxylate coordination environment, as would be anticipated for this compound.

| Parameter | Typical Value for High-Spin Fe(III) | Information Provided | Reference |

|---|---|---|---|

| Isomer Shift (δ) | +0.2 to +0.5 mm/s | Confirms Fe(III) oxidation state | researchgate.net |

| Quadrupole Splitting (ΔEQ) | Variable, non-zero | Indicates a distorted coordination geometry | carleton.edu |

Magnetic Hyperfine Interactions and Spin Relaxation Phenomena

At sufficiently low temperatures, paramagnetic compounds like this compound can exhibit magnetic ordering or slow spin relaxation, which leads to the splitting of the Mössbauer spectrum into a six-line pattern due to the magnetic hyperfine interaction. mdpi.com The magnitude of the internal magnetic field at the nucleus, known as the hyperfine field, is influenced by several factors, including the Fermi contact term, the dipolar interaction, and the orbital contribution. nih.gov For high-spin Fe(III), the Fermi contact term is usually dominant. nih.gov

The observation of magnetic hyperfine splitting in the Mössbauer spectrum of this compound at low temperatures would provide further confirmation of its paramagnetic nature. The temperature at which the magnetic splitting collapses into a paramagnetic doublet is related to the spin relaxation rate. Spin relaxation phenomena, the process by which the electron spins return to equilibrium after a perturbation, can be influenced by spin-spin interactions between neighboring iron centers and spin-lattice interactions with the surrounding crystal lattice. nih.gov The study of these relaxation effects through variable-temperature Mössbauer spectroscopy can provide insights into the magnetic interactions within the this compound structure.

Hyphenated Spectroscopic Techniques for Comprehensive Characterization

To obtain a more complete understanding of the structure and properties of this compound, it is often advantageous to combine different analytical techniques.

Combined Spectroscopic and Diffraction Approaches

The combination of spectroscopic methods with X-ray diffraction (XRD) provides a powerful approach for a comprehensive characterization of materials like this compound. While XRD reveals the long-range crystalline order and provides precise information about bond lengths and angles in the solid state, spectroscopic techniques probe the local electronic structure and coordination environment of the iron centers. nih.gov

For instance, a combined XRD and Mössbauer spectroscopy study of this compound would allow for a direct correlation between the crystallographically determined structure and the Mössbauer parameters. The coordination geometry of the iron atom as determined by XRD could be used to rationalize the observed isomer shift and quadrupole splitting values. libretexts.org Any structural phase transitions observed by variable-temperature XRD could be correlated with changes in the Mössbauer spectrum, such as alterations in the spin state or magnetic ordering. This integrated approach provides a more robust and detailed picture of the structure-property relationships in this compound than either technique could provide alone.

In-situ and Operando Spectroscopic Monitoring of Reaction Processes

The study of chemical reactions as they occur, without the need for isolating intermediates, provides invaluable insight into reaction mechanisms, kinetics, and the identification of transient species. For this compound, in-situ (in place) and operando (working) spectroscopic techniques are powerful tools for monitoring its transformations in real-time. These methods allow for the observation of changes in the electronic structure and coordination environment of the iron center, as well as the chemical evolution of the laurate ligands under reaction conditions.

In-situ spectroscopy refers to the analysis of a reaction mixture under conditions that mimic the actual process, while operando spectroscopy is a more specific subset where the spectroscopic characterization is coupled with the simultaneous measurement of the reaction's catalytic activity or product formation. This dual approach enables a direct correlation between the structural and electronic properties of the catalyst or precursor and its reactivity.

A significant area of research involving this compound and other long-chain iron carboxylates is their use as precursors for the synthesis of iron oxide nanoparticles via thermal decomposition. In-situ and operando monitoring of this process has been instrumental in elucidating the transformation pathway from the molecular precursor to the final nanoparticle product.

Spectroscopic Techniques and Research Findings

Several spectroscopic techniques are particularly well-suited for the in-situ and operando study of reactions involving this compound:

During the thermal decomposition of long-chain iron(III) carboxylates, such as iron stearate which serves as a good proxy for this compound, specific changes in the FTIR spectrum are observed. Initially, the spectrum is characterized by the asymmetric and symmetric stretching vibrations of the coordinated carboxylate groups. As the temperature increases, the intensity of these bands changes, and new bands corresponding to the formation of intermediates and the final iron oxide product appear.

A key observation is the change in the C=O stretching vibration region. The disappearance of the band associated with any free lauric acid (around 1710 cm⁻¹) and the evolution of the characteristic bands for the carboxylate anion (symmetric COO⁻ stretching around 1400 cm⁻¹ and antisymmetric COO⁻ stretching around 1580 cm⁻¹) can be monitored. researchgate.net The formation of iron oxide is indicated by the appearance of broad bands in the low-frequency region (typically below 600 cm⁻¹), characteristic of Fe-O lattice vibrations.

| Temperature (°C) | Observed Change in FTIR Spectrum | Interpretation |

|---|---|---|

| Room Temperature | Strong bands for antisymmetric and symmetric COO⁻ stretching. | Intact iron carboxylate precursor. |

| ~200-250 | Broadening and slight shift of COO⁻ bands. | Initial structural changes and ligand rearrangement. |

| >300 | Decrease in intensity of COO⁻ bands and appearance of broad Fe-O bands. | Decomposition of the carboxylate and formation of iron oxide nanoparticles. |

X-ray Absorption Spectroscopy (XAS): Operando XAS is a powerful technique for probing the electronic structure and local coordination environment of the iron atoms in this compound during a reaction. X-ray Absorption Near Edge Structure (XANES) provides information on the oxidation state and coordination geometry of the iron center, while Extended X-ray Absorption Fine Structure (EXAFS) reveals details about the bond distances and coordination numbers of the neighboring atoms.

In the context of catalysis, where this compound might be used as a catalyst precursor, operando XAS can track the evolution of the active catalytic species. For instance, changes in the Fe K-edge XANES spectrum can indicate the reduction or oxidation of the iron center during a catalytic cycle. The pre-edge features in the XANES spectrum are particularly sensitive to the coordination symmetry around the iron atom.

During the thermal decomposition to form iron oxide nanoparticles, in-situ XAS can follow the transformation from a molecularly dispersed iron(III) species to the formation of an iron oxide lattice. This is observed through changes in the Fe-O bond distances and the emergence of Fe-Fe scattering paths in the EXAFS region, signifying the growth of the nanoparticle.

| Reaction Stage | Spectroscopic Observation (XANES/EXAFS) | Deduced Structural/Electronic Change |

|---|---|---|

| Initial State | Fe K-edge position consistent with Fe(III); EXAFS shows Fe-O coordination. | Precursor is in the iron(III) oxidation state with carboxylate coordination. |

| Under Reaction Conditions | Shift in the Fe K-edge to lower energy; changes in pre-edge intensity. | Partial reduction of Fe(III) to Fe(II) and/or change in coordination geometry. |

| Post-Reaction | Edge position may return to initial state or indicate a stable, altered species. | Catalyst regeneration or deactivation. |

Mössbauer Spectroscopy: In-situ Mössbauer spectroscopy is uniquely sensitive to the nuclear environment of iron atoms, providing precise information about their oxidation state, spin state, and the symmetry of the local environment. The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ), which is related to the electron density at the nucleus and thus the oxidation state, and the quadrupole splitting (ΔE_Q), which is sensitive to the symmetry of the electric field gradient around the nucleus.

For the thermal decomposition of iron(III) carboxylates, in-situ Mössbauer spectroscopy can distinguish between the initial high-spin iron(III) precursor, any potential iron(II) intermediates, and the final iron oxide products (e.g., magnetite or maghemite), which have distinct Mössbauer parameters. For example, the initial iron(III) trilaurate would exhibit a doublet characteristic of high-spin Fe(III). As the decomposition proceeds, the parameters of this doublet may change, and new spectral components corresponding to the forming iron oxide phase(s) will appear. researchgate.net

| Species | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Magnetic Splitting |

|---|---|---|---|

| High-spin Fe(III) Carboxylate | ~0.4-0.5 | ~0.5-0.9 | None (paramagnetic) |

| High-spin Fe(II) Intermediate | >1.0 | >2.0 | None (paramagnetic) |

| Iron Oxide (e.g., γ-Fe₂O₃) | ~0.3-0.4 | Small | Present (magnetically ordered) |

The application of these in-situ and operando spectroscopic techniques provides a dynamic picture of the chemical transformations of this compound. By observing the evolution of the compound under reaction conditions, a more complete understanding of its role as a precursor and potential catalyst can be achieved, paving the way for the rational design of synthetic routes and catalytic processes.

Theoretical and Computational Chemistry of Iron Trilaurate Systems

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of iron trilaurate, such as its stability, reactivity, and electronic characteristics. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) has become a primary tool for investigating the geometric and electronic properties of transition metal complexes like this compound due to its favorable balance of computational cost and accuracy. tue.nlnih.gov DFT calculations can predict the molecule's three-dimensional structure, including bond lengths and angles between the iron(III) center and the laurate ligands. For this compound, DFT would be used to optimize the coordination geometry, which is typically octahedral for Fe(III), and to determine the conformation of the flexible laurate alkyl chains.

These calculations also provide a detailed picture of the electronic configuration. By analyzing the molecular orbitals, researchers can understand the nature of the iron-ligand bonding. For instance, DFT can quantify the degree of covalent and ionic character in the Fe-O bonds and map the electron density distribution across the molecule. mdpi.com This information is crucial for explaining the compound's chemical behavior. Furthermore, DFT is instrumental in predicting spectroscopic properties that can be compared with experimental data for validation. nih.gov

Table 1: Representative Data from DFT Calculations on Iron Carboxylate Systems This table is illustrative, showing typical parameters obtained from DFT calculations on iron carboxylate complexes analogous to this compound.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| Fe-O Bond Length | 1.95 - 2.10 Å | Indicates the strength and nature of the coordination bond. |

| O-Fe-O Bond Angle | ~90° or ~180° | Defines the coordination geometry around the iron center (e.g., octahedral). |

| Mulliken Charge on Fe | +1.5 to +2.5 |e| | Estimates the partial charge, indicating charge transfer from ligands. |

| HOMO-LUMO Gap | 2.0 - 4.0 eV | Relates to the electronic stability and reactivity of the complex. |

For situations demanding higher accuracy, ab initio (from first principles) methods are employed. Unlike DFT, which relies on approximations of the exchange-correlation functional, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory are derived directly from fundamental quantum mechanics without empirical parameterization. researchgate.net

These high-accuracy methods are computationally more intensive but provide benchmark-quality data on the electronic structure of this compound. They are particularly valuable for resolving subtle electronic effects and for validating the results obtained from more approximate methods like DFT. nih.gov For a complex system like this compound, a common strategy is to use a hybrid approach, where the geometry is optimized using a cost-effective DFT method, followed by a high-accuracy single-point energy calculation using an ab initio method to refine the electronic energy. researchgate.net

The iron(III) center in this compound is a d⁵ system, meaning it can exist in different spin states, primarily a high-spin (S=5/2) state and a low-spin (S=1/2) state. The energy difference between these states is often small, and in some iron complexes, a transition between them, known as spin crossover (SCO), can be induced by changes in temperature or pressure. nih.govnih.gov